molecular formula C11H9ClN6 B11858705 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11858705
M. Wt: 260.68 g/mol
InChI Key: YXEQVVZCHZNVTQ-UHFFFAOYSA-N
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Description

The compound 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1 and an imino group at position 4. Its molecular formula is C₁₉H₁₁ClF₃N₅O₂, with an average mass of 433.774 g/mol and a monoisotopic mass of 433.055337 g/mol . This compound belongs to a class of heterocyclic molecules known for their structural resemblance to purines, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes .

Properties

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H9ClN6/c12-7-2-1-3-8(4-7)18-11-9(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2

InChI Key

YXEQVVZCHZNVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=N)N(C=N3)N

Origin of Product

United States

Preparation Methods

Table 2: Methods for 3-Chlorophenyl Substitution

RouteReagents/ConditionsMechanismExample SubstituentSource
Amine Substitution 4-Chloro-pyrazolo[3,4-d]pyrimidine + 3-ChloroanilineSNAr reaction at position 11-(3-Chlorophenyl)
Aldehyde Condensation Hydrazide intermediate + 3-ChlorobenzaldehydeSchiff base formation1-Aryl derivatives

Functionalization of Positions 4 and 5

Imino Group at Position 4

The 4-imino group is typically introduced via hydrazinolysis or Schiff base formation :

Table 3: Imino Group Introduction Methods

MethodReagents/ConditionsMechanismYield RangeSource
Hydrazinolysis4-Chloro-pyrazolo[3,4-d]pyrimidine + Hydrazine hydrateNucleophilic substitution forming hydrazideHigh
Condensation4-Carbonyl intermediate + AmmoniaFormation of imine via NH₂ attackModerate

Amine Group at Position 5

The 5-amino group is introduced via reductive amination or nucleophilic displacement :

Table 4: Amine Group Introduction Methods

MethodReagents/ConditionsMechanismYield RangeSource
Nitro Reduction5-Nitro-pyrazolo[3,4-d]pyrimidine + H₂/Pd-CCatalytic hydrogenation of nitro groupHigh
SNAr Reaction5-Bromo-pyrazolo[3,4-d]pyrimidine + NH₃Nucleophilic substitutionModerate

Integrated Synthesis Pathways

Pathway 1: Chlorination-Substitution Sequence

  • Core Formation : Synthesize 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine via Vilsmeier amidination.

  • 3-Chlorophenyl Introduction : React with 3-chloroaniline in DMF under reflux.

  • Imino Group Formation : Treat with hydrazine hydrate to convert 4-chloro to 4-hydrazino, followed by dehydration.

Pathway 2: Condensation-Cyclization Approach

  • Hydrazide Intermediate : Chlorinate 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with POCl₃ to form 4-chloro derivative.

  • Hydrazinolysis : React with hydrazine hydrate to yield 4-hydrazinyl intermediate.

  • Schiff Base Formation : Condense with 3-chlorobenzaldehyde to form 1-(3-chlorophenyl) derivative.

Critical Reaction Conditions

StepOptimal ConditionsChallenges
Vilsmeier Reaction60°C, PBr₃ in DMF, 1–2 hoursOver-oxidation of intermediates
Microwave Cyclization150°C, 10–15 minutesInhomogeneous heating, side reactions
HydrazinolysisReflux in ethanol, 3–5 hoursPartial decomposition of sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that it may inhibit tumor cell proliferation by modulating signaling pathways associated with cell growth and survival.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine on various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound could be a lead candidate for developing new anticancer agents.

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study 2: Inhibition of Inflammatory Pathways

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This indicates a potential application for managing chronic inflammatory conditions.

Antimicrobial Properties

Certain derivatives of pyrazolo[3,4-d]pyrimidine have exhibited antimicrobial activity against various bacterial strains.

Case Study 3: Antimicrobial Efficacy

In a study assessing antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results highlight the potential of this compound as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference
1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (Target Compound) 3-Chlorophenyl, imino group C₁₉H₁₁ClF₃N₅O₂ 433.774 Anticancer (in vitro/in vivo) Not specified
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl, 3-chloro-4-methylphenylamine C₁₈H₁₃Cl₂N₅ 370.237 Not reported Not specified
1-(2-Chloro-2-phenylethyl)-3-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl, 4-iodophenyl C₁₉H₁₅ClIN₅ 475.71 Antitumor (purine analog) 42–53%
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-Methylpyrazolo core, 3-fluorophenyl, chromenone C₂₃H₁₇F₂N₅O₂ 433.4 Kinase inhibition (hypothesized) 21%
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-2-(trifluoromethyl)benzamide 3-Chlorophenyl, trifluoromethylbenzamide C₁₉H₁₁ClF₃N₅O₂ 433.774 Not reported Not specified

Structural and Functional Differences

Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to 4-chlorophenyl analogs (e.g., ) . Imino groups (NH) at position 4, as seen in the target compound, are critical for hydrogen bonding with enzyme active sites, whereas oxo groups (C=O) in analogs like N-[1-(3-chlorophenyl)-4-oxo-...-yl]benzamide () may reduce binding affinity due to decreased nucleophilicity .

Synthetic Efficiency: Yields for pyrazolo[3,4-d]pyrimidine derivatives vary significantly. For example, 3-methylthio-substituted analogs (e.g., ) are synthesized in 22% yield, while 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () achieves 82% yield due to optimized Vilsmeier–Haack reagent conditions .

Pharmacological Potential: Compounds with iodine substituents (e.g., ) show enhanced antitumor activity, likely due to increased molecular polarizability and radio-sensitizing properties . Trifluoromethyl groups () improve metabolic stability but may introduce steric hindrance, reducing target engagement .

Key Research Findings

  • Anticancer Activity: The target compound and its analogs exhibit inhibitory effects on cancer cell proliferation, as demonstrated in in vitro assays using novel 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives () .
  • Structural Flexibility : Substitution at position 3 (e.g., methylthio, iodo) significantly alters electronic properties without destabilizing the pyrazolo[3,4-d]pyrimidine core .
  • Thermal Stability : Melting points for analogs range from 102–105°C () to 214–218°C (), correlating with substituent bulk and crystallinity .

Biological Activity

1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its effects on various cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN5. The compound features a pyrazolo ring fused with a pyrimidine structure, which is known to enhance its biological activity by mimicking purine structures in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. Studies show that it can significantly reduce tumor growth in MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis through mechanisms involving DNA fragmentation and modulation of cell cycle phases (G0/G1 to S phase) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. In vitro tests revealed significant inhibition zones against various pathogens, indicating its potential as an antimicrobial agent .

Data Tables

Biological Activity IC50 Value (µM) Target Effect
Anticancer (MCF-7)0.3 - 24EGFR, VEGFR2Inhibition of tumor growth
AntimicrobialVariesVarious pathogensSignificant inhibition

Case Studies

  • MCF-7 Cell Line Study : A study evaluating the effects of this compound on MCF-7 cells showed a notable decrease in cell viability and an increase in apoptosis markers when treated with concentrations as low as 0.3 µM. The study concluded that the compound effectively disrupts the cell cycle, leading to enhanced apoptotic activity .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial effects of various pyrazolo derivatives, including our compound of interest. Results indicated that it exhibited strong bactericidal activity against strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazole or pyrimidine precursors. Key steps include cyclization of 3-chlorophenylhydrazine with nitrile intermediates, followed by imino-group introduction via condensation with ammonia derivatives. Polar aprotic solvents (e.g., DMF or acetonitrile) and catalysts like Pd/C enhance reaction efficiency .
  • Optimization :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at controlled exothermicity
SolventDMF/MeCN (1:1)Balances solubility and reactivity
Reaction Time12–24 hrsProlonged time reduces byproducts

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

  • Techniques :

  • NMR (¹H/¹³C) : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and imino NH (δ 9.5–10.2 ppm). Coupling constants confirm pyrazolo-pyrimidine fusion .
  • HRMS : Exact mass (calc. for C₁₁H₈ClN₆: 283.04 g/mol) verifies molecular formula .
  • HPLC-PDA : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<0.1 mg/mL). Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition when stored desiccated at -20°C .

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